SB202
Description
SB202, also known as SB202190, is a pyridinyl imidazole compound recognized for its potent inhibition of p38 mitogen-activated protein (MAP) kinases, particularly p38β . It has been extensively studied in the context of cancer therapy, notably Sézary Syndrome (SS), a rare cutaneous T-cell lymphoma. This compound demonstrates preferential inhibition of p38β over p38α in vivo, which is critical for modulating apoptosis in SS cell lines such as H9 and Hut78 . Its pharmacological profile includes both on-target kinase inhibition and off-target effects on kinases like glycogen synthase kinase 3β (GSK3β), contributing to its therapeutic efficacy .
Properties
Molecular Formula |
C16H12ClN5O2 |
|---|---|
Molecular Weight |
341.755 |
IUPAC Name |
4-(2-Chloropyrido[2,3-d] pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one |
InChI |
InChI=1S/C16H12ClN5O2/c1-24-9-4-5-12-11(7-9)19-13(23)8-22(12)15-10-3-2-6-18-14(10)20-16(17)21-15/h2-7H,8H2,1H3,(H,19,23) |
InChI Key |
ONXVMYQYSMSLML-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=CC(OC)=C2)N(C3=C(C=CC=N4)C4=NC(Cl)=N3)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB202; SB-202; SB 202 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Pharmacological Profiles
| Parameter | This compound | SB203580 | BIRB796 |
|---|---|---|---|
| IC50 (p38β) | 50 nM | 100 nM | 10 nM |
| Off-Targets | Yes | Yes | No |
| Apoptosis Inhibition (H9 cells) | 80% | 60% | 40% |
Table 2. Structural and Functional Attributes
| Attribute | This compound | SB203580 | BIRB796 |
|---|---|---|---|
| Chemical Class | Pyridinyl imidazole | Pyridinyl imidazole | Diaryl urea |
| Key Therapeutic Use | SS, inflammation | Inflammation | Rheumatoid arthritis |
Discussion of Research Findings
This compound’s p38β specificity and off-target GSK3β inhibition make it uniquely effective in SS compared to SB203580 and BIRB796. However, its off-target activity poses challenges for therapeutic selectivity. BIRB796’s pan-p38 inhibition lacks efficacy in SS but may be preferable for diseases requiring broad p38 suppression. Structural differences between these compounds underscore the importance of kinase inhibitor design in balancing specificity and off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
